molecular formula C12H15N3O2 B11742939 4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol

4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol

Cat. No.: B11742939
M. Wt: 233.27 g/mol
InChI Key: ICWKFNFPDNOAHG-UHFFFAOYSA-N
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Description

4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.

Preparation Methods

The synthesis of 4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol typically involves the reaction of 1,4-dimethyl-1H-pyrazole with a suitable benzene derivative under specific conditions. One common method involves the use of hydrazine-coupled pyrazoles, which are synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme Lm-PTR1, which is involved in the biosynthesis of essential biomolecules in the parasite . The compound’s binding to the active site of the enzyme disrupts its function, leading to the death of the parasite.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives, such as 1,3-dimethyl-1H-pyrazole and 1,4-dimethyl-1H-pyrazole. Compared to these compounds, 4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol has unique structural features that contribute to its distinct pharmacological properties. For example, the presence of the benzene-1,3-diol moiety enhances its ability to interact with specific molecular targets, making it more effective in certain applications .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

4-[[(2,4-dimethylpyrazol-3-yl)amino]methyl]benzene-1,3-diol

InChI

InChI=1S/C12H15N3O2/c1-8-6-14-15(2)12(8)13-7-9-3-4-10(16)5-11(9)17/h3-6,13,16-17H,7H2,1-2H3

InChI Key

ICWKFNFPDNOAHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=C(C=C(C=C2)O)O

Origin of Product

United States

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